An In-depth Technical Guide to 1-Desoxymethylsphinganine-d5 and its Pivotal Role in Lipidomics
An In-depth Technical Guide to 1-Desoxymethylsphinganine-d5 and its Pivotal Role in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Desoxymethylsphinganine-d5, a deuterated analog of the atypical sphingolipid 1-deoxysphinganine. It details its critical application as an internal standard for mass spectrometry-based quantification in lipidomics research. The guide delves into the biosynthesis and pathological significance of the endogenous 1-deoxysphingolipids, a class of bioactive lipids implicated in a range of metabolic and neurological disorders. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of 1-deoxysphingolipids from biological matrices and presents the intricate signaling pathways affected by these atypical sphingolipids. The information is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to accurately measure and understand the role of 1-deoxysphingolipids in health and disease.
Introduction to 1-Desoxymethylsphinganine-d5
1-Desoxymethylsphinganine-d5 is a synthetic, isotopically labeled form of 1-deoxymethylsphinganine, an atypical sphingolipid.[1] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[1] In lipidomics, an internal standard is a compound that is chemically similar to the analyte of interest but has a different mass due to isotopic enrichment. It is added to a sample in a known quantity before processing to correct for variability in sample extraction, handling, and instrument response.
Chemical Properties of 1-Desoxymethylsphinganine-d5:
| Property | Value |
| Chemical Formula | C₁₇H₃₂D₅NO |
| Molecular Weight | 276.51 g/mol |
| CAS Number | 1246298-43-0 |
| Synonyms | 1-deoxymethylsphinganine-d5, (2R)-1-aminoheptadecan-2-ol-d5 |
The Biological Significance of 1-Deoxysphingolipids
The importance of 1-Desoxymethylsphinganine-d5 as a research tool is intrinsically linked to the biological and pathological roles of its endogenous, non-deuterated counterparts, the 1-deoxysphingolipids (deoxySLs).
Atypical Biosynthesis of 1-Deoxysphingolipids
Canonical sphingolipid synthesis begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[2][3] However, SPT can also utilize L-alanine or L-glycine as substrates, leading to the formation of 1-deoxysphinganine and 1-deoxymethylsphinganine, respectively.[2][3] These atypical sphingoid bases lack the C1 hydroxyl group that is characteristic of canonical sphingolipids like sphinganine.[2][3]
Pathophysiological Roles of 1-Deoxysphingolipids
The absence of the C1 hydroxyl group in 1-deoxysphingolipids has profound biological consequences. This structural alteration prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation in cells and tissues.[2][3] Elevated levels of 1-deoxysphingolipids are associated with several pathological conditions:
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Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This rare genetic disorder is caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the SPT enzyme. These mutations increase the enzyme's affinity for L-alanine, leading to a significant overproduction of 1-deoxysphingolipids and subsequent neurotoxicity.
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Type 2 Diabetes and Diabetic Neuropathy: Increased plasma levels of 1-deoxysphingolipids have been observed in patients with type 2 diabetes and are implicated in the development of diabetic neuropathy.
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Mitochondrial and Endoplasmic Reticulum (ER) Stress: 1-Deoxysphingolipids have been shown to localize to mitochondria and the ER, causing mitochondrial dysfunction, fragmentation, and inducing ER stress, which can lead to apoptosis.[4][5]
Table 1: Plasma Levels of 1-Deoxysphingolipids in Health and Disease
| Condition | 1-Deoxysphinganine (doxSA) Concentration (µM) | 1-Deoxysphingosine (doxSO) Concentration (µM) |
| Healthy Individuals | 0.1 - 0.3 | Not typically reported |
| HSAN1 Patients | Up to 1.2 | Not typically reported |
| Type 2 Diabetes | Significantly elevated vs. healthy controls | Significantly elevated vs. healthy controls |
Note: The concentrations can vary depending on the specific study and analytical methods used.
The Role of 1-Desoxymethylsphinganine-d5 in Lipidomics
Accurate quantification of endogenous 1-deoxysphingolipids is crucial for understanding their role in disease and for the development of potential therapeutic interventions. Due to their low abundance and the complexity of biological matrices, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard like 1-Desoxymethylsphinganine-d5 is essential for accurate and precise quantification.
Principle of Stable Isotope Dilution Mass Spectrometry
The methodology relies on the principle of stable isotope dilution. A known amount of 1-Desoxymethylsphinganine-d5 is added to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the endogenous compound by the mass spectrometer. By comparing the peak area of the endogenous analyte to that of the internal standard, the concentration of the endogenous 1-deoxysphingolipid can be accurately calculated, correcting for any sample loss during preparation or variations in instrument response.
Experimental Protocols
The following provides a generalized protocol for the quantification of 1-deoxysphingolipids in biological samples using 1-Desoxymethylsphinganine-d5 as an internal standard. It is important to note that specific parameters may need to be optimized for different sample types and instrumentation.
Materials and Reagents
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1-Desoxymethylsphinganine-d5 internal standard
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Solvents: Methanol, isopropanol, ethyl acetate, formic acid, ammonium (B1175870) formate (B1220265) (LC-MS grade)
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Biological matrix (e.g., plasma, cell pellets, tissue homogenates)
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
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Nitrogen evaporator
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LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation and Lipid Extraction
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Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis.
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Internal Standard Spiking: To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of 1-Desoxymethylsphinganine-d5 solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
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Protein Precipitation and Lipid Extraction: Add a sufficient volume of a cold organic solvent mixture, such as ethyl acetate:isopropanol:water (60:28:12, v/v/v), to precipitate proteins and extract lipids.[6] Vortex vigorously.
-
Phase Separation: Centrifuge the samples to pellet the precipitated proteins.
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Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.
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Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the lipids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
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Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous 1-deoxysphingolipids and the deuterated internal standard.
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Table 2: Exemplary MRM Transitions for 1-Deoxysphingolipids and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Deoxysphinganine | 286.3 | 268.3 |
| 1-Deoxymethylsphinganine-d5 (IS) | 281.3 | 263.3 |
Signaling Pathways and Toxic Mechanisms of 1-Deoxysphingolipids
The accumulation of 1-deoxysphingolipids disrupts several cellular signaling pathways, contributing to their cytotoxicity.
The toxic effects of 1-deoxysphingolipids are multifaceted and include:
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Mitochondrial Impairment: They accumulate in mitochondria, leading to impaired function, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[4][5]
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ER Stress: The accumulation of these lipids in the endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress response that can also lead to apoptosis.[4]
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Neurotoxicity: In neuronal cells, 1-deoxysphingolipids can alter N-methyl-D-aspartate (NMDA) receptor signaling, contributing to their neurotoxic effects.
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Impact on Cancer Cells: In cancer cells, the synthesis of 1-deoxysphingolipids has been shown to reduce plasma membrane endocytosis and compromise anchorage-independent growth.[7]
Conclusion
1-Desoxymethylsphinganine-d5 is an indispensable tool in the field of lipidomics, enabling the accurate and reliable quantification of atypical 1-deoxysphingolipids. Understanding the biosynthesis and pathological roles of these lipids is of paramount importance, given their association with debilitating diseases such as HSAN1 and diabetic neuropathy. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 1-deoxysphingolipids in human health and to explore potential therapeutic strategies targeting their metabolic pathways. The continued use of stable isotope-labeled internal standards like 1-Desoxymethylsphinganine-d5 will be critical in advancing this important area of research.
References
- 1. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
